molecular formula C15H20O3 B8277617 4-Benzyloxy-1-methyl-cyclohexanecarboxylic acid

4-Benzyloxy-1-methyl-cyclohexanecarboxylic acid

Cat. No.: B8277617
M. Wt: 248.32 g/mol
InChI Key: UQKDAKMQEJIPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-1-methyl-cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

1-methyl-4-phenylmethoxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H20O3/c1-15(14(16)17)9-7-13(8-10-15)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,17)

InChI Key

UQKDAKMQEJIPNO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of LDA (made by dropwise addition of nBuLi (2.38M, 13.45 ml, 32.01 mmol) to a −78° C. solution of diisopropyl amine (4.5 ml, 32.0 mmol), in THF (160 ml), in THF, at −78° C.), was added 4-benzyloxy-cyclohexanecarboxylic acid (3.75 g, 16.0 mmol) (Eur. Pat. Appl. (1984), 33 pp. EP 123238A2) dissolved in THF (24 ml). After complete addition, the reaction mixture was stirred at 50° C. for approximately 2 hours. The reaction mixture was cooled to room temperature and MeI (filtered through basic alumina) was added to the reaction mixture, dropwise. After stirring at room temperature for overnight, the reaction mixture was quenched with ice water containing ether, and the aqueous layers were collected. The organic layer was washed one time with water, and the aqueous layer was combined with previous aq. layers. The combined aqueous layers were acidified with 2N HCl (pH=1), and extracted four times with ether. The ether extracts were brined, dried over MgSO4, filtered, and concentrated giving 3.3 g (83%) of 4-benzyloxy-1-methyl-cyclohexanecarboxylic acid as an off white solid. M−H=247.
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13.45 mL
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4.5 mL
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3.75 g
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160 mL
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24 mL
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